molecular formula C20H21N3O2S B3020772 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine CAS No. 477762-10-0

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine

Cat. No. B3020772
CAS RN: 477762-10-0
M. Wt: 367.47
InChI Key: XDEWXYYZJLCHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine, also known as MNPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPP is a selective serotonin receptor agonist that has been shown to have anxiolytic and antidepressant effects in animal studies.

Mechanism of Action

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine is a selective serotonin receptor agonist that binds to the 5-HT1A and 5-HT1B receptors. Activation of these receptors has been shown to produce anxiolytic and antidepressant effects in animal models. 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has also been shown to have affinity for the α2-adrenoceptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated through its activation of the 5-HT1A and 5-HT1B receptors. 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has also been shown to have vasodilatory effects, which may be due to its affinity for the α2-adrenoceptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT1B receptors, which allows for more targeted research on the effects of serotonin receptor activation. However, one limitation of using 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine is its relatively low potency compared to other serotonin receptor agonists, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use as a treatment for anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine in humans. Another area of interest is the potential use of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine as a tool for studying the effects of serotonin receptor activation on behavior and physiology. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine and its effects on different physiological systems.

Synthesis Methods

The synthesis of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine involves multiple steps and requires expertise in organic chemistry. The starting materials for the synthesis include 2-methoxy-1-naphthaldehyde, 2-pyridinecarboxaldehyde, and piperazine. The aldehydes are reacted with thionyl chloride to form the corresponding acid chlorides, which are then reacted with piperazine to form the desired product, 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression in humans. 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.

properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-9-16-6-2-3-7-17(16)20(18)26(24)23-14-12-22(13-15-23)19-8-4-5-11-21-19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWXYYZJLCHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine

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